Murizatoclax
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Overview
Description
It selectively disrupts the interaction with members of the Bcl-2 family, potentially resulting in increased cellular apoptosis, decreased cell viability, and reduced tumor growth . This compound is currently under investigation for its potential use in cancer research.
Preparation Methods
Murizatoclax is synthesized through a series of chemical reactions involving specific reagents and conditionsThe exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail . Industrial production methods for this compound are also not widely available, as it is primarily used for research purposes.
Chemical Reactions Analysis
Murizatoclax undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Murizatoclax has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the interactions between MCL-1 and Bcl-2 family members.
Biology: It is used to investigate the role of MCL-1 in cellular apoptosis and cancer cell viability.
Medicine: It is being studied for its potential use in cancer therapy, particularly in targeting MCL-1-dependent tumors.
Industry: It is used in the development of new cancer therapeutics and as a reference compound in drug discovery .
Mechanism of Action
Murizatoclax exerts its effects by competitively binding to the BH3-binding groove of MCL-1 with pro-apoptotic BCL-2 family members. This binding disrupts the interaction between MCL-1 and its partners, leading to increased cellular apoptosis and decreased cell viability . The molecular targets and pathways involved include the Bcl-2 family proteins and the intrinsic apoptosis pathway.
Comparison with Similar Compounds
Murizatoclax is unique in its high selectivity and potency as an MCL-1 inhibitor. Similar compounds include:
Venetoclax: A selective inhibitor of Bcl-2.
Navitoclax: A dual inhibitor of Bcl-2 and Bcl-xL.
S63845: Another selective MCL-1 inhibitor.
Compared to these compounds, this compound has shown higher selectivity for MCL-1 and greater potency in disrupting MCL-1 interactions .
Biological Activity
Murizatoclax, also known as AMG 397, is a selective and potent inhibitor of the myeloid cell leukemia-1 (Mcl-1) protein, which is a member of the Bcl-2 family of proteins. Mcl-1 plays a critical role in cell survival and apoptosis, particularly in hematologic malignancies. The development of this compound reflects the ongoing efforts to target Mcl-1 as a therapeutic strategy for cancers that exhibit resistance to conventional treatments.
This compound operates by competitively binding to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic Bcl-2 family members. This action promotes apoptosis in Mcl-1 dependent cancer cells. The compound has shown significant efficacy in preclinical studies, particularly against acute myeloid leukemia (AML) and other hematologic cancers.
Key Mechanisms:
- Inhibition of Mcl-1 : this compound selectively inhibits Mcl-1, leading to increased apoptosis in cancer cells that rely on Mcl-1 for survival.
- Synergistic Effects : It has been shown to enhance the effects of other therapies, such as venetoclax, when used in combination.
In Vitro Studies
This compound has demonstrated potent anti-cancer activity across various cell lines. In preclinical studies:
- IC50 Values : The compound exhibits low IC50 values (15 pM), indicating high potency against Mcl-1 dependent cells .
In Vivo Studies
In animal models, specifically using the MOLM-13 orthotopic model of AML:
- Tumor Growth Inhibition (TGI) : Administration of this compound at varying doses resulted in significant tumor growth inhibition:
Table: Summary of Biological Activity
Study Type | Cell Line/Model | Dose (mg/kg) | Tumor Growth Inhibition (%) | Notes |
---|---|---|---|---|
In Vivo | MOLM-13 AML Model | 10 | 47 | Moderate inhibition |
In Vivo | MOLM-13 AML Model | 30 | 99 | Near complete regression |
In Vivo | MOLM-13 AML Model | 60 | 75 | Significant regression |
In Vitro | Various Cancer Lines | N/A | Low IC50 (15 pM) | High potency against Mcl-1 cells |
Clinical Trials and Case Studies
This compound has undergone clinical evaluation for its efficacy in treating AML and other hematologic malignancies. However, some trials have been terminated due to challenges in achieving desired outcomes or safety concerns.
Notable Findings from Clinical Trials:
- Combination Therapy : When combined with venetoclax at a dose of 10 mg/kg this compound and 50 mg/kg venetoclax, a notable regression rate of approximately 45% was observed in tumor models .
Case Study Insights
A case study involving patients with relapsed/refractory AML indicated that while this compound showed promise, further research is needed to refine its application and improve patient outcomes.
Properties
CAS No. |
2245848-05-7 |
---|---|
Molecular Formula |
C42H57ClN4O5S |
Molecular Weight |
765.4 g/mol |
IUPAC Name |
(3'R,4S,6'R,7'R,8'E,11'S,12'R)-7'-[[(9aR)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yl]methyl]-7-chloro-7'-methoxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13λ6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one |
InChI |
InChI=1S/C42H57ClN4O5S/c1-29-8-6-18-42(51-3,27-45-20-21-46-19-5-4-10-35(46)25-45)37-14-11-33(37)24-47-26-41(17-7-9-31-22-34(43)13-15-36(31)41)28-52-39-16-12-32(23-38(39)47)40(48)44-53(49,50)30(29)2/h6,12-13,15-16,18,22-23,29-30,33,35,37H,4-5,7-11,14,17,19-21,24-28H2,1-3H3,(H,44,48)/b18-6+/t29-,30+,33-,35+,37+,41-,42-/m0/s1 |
InChI Key |
BJTFTQIBRVBSBH-VCQPVEJUSA-N |
Isomeric SMILES |
C[C@H]1C/C=C/[C@@]([C@@H]2CC[C@H]2CN3C[C@@]4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)NS(=O)(=O)[C@@H]1C)(CN7CCN8CCCC[C@@H]8C7)OC |
Canonical SMILES |
CC1CC=CC(C2CCC2CN3CC4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)NS(=O)(=O)C1C)(CN7CCN8CCCCC8C7)OC |
Origin of Product |
United States |
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